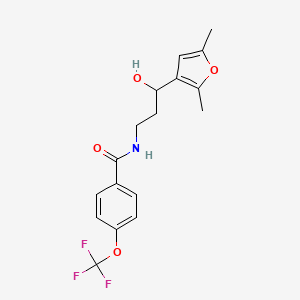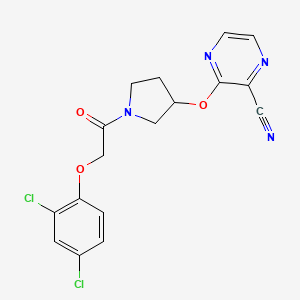
3-((1-(2-(2,4-diclorofenoxi)acetil)pirrolidin-3-il)oxi)pirazina-2-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound could involve the use of a pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The synthesis could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound likely involves a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the pyrrolidine ring and its derivatives . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound could be influenced by the pyrrolidine ring and its derivatives . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
References:
- Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, Article number 34 (2021)
- Benchchem. “3-[({1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}oxy)methyl]pyridine.”
- “A brief review of the biological potential of indole derivatives.”
Read full article Benchchem product details Full review
Mecanismo De Acción
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, such compounds may bind to their targets, altering their function and leading to downstream effects .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to impact a variety of pathways, including signal transduction, metabolic processes, and cell cycle regulation .
Pharmacokinetics
The presence of the pyrrolidine ring can contribute to the stereochemistry of the molecule and potentially influence its pharmacokinetic properties .
Result of Action
The specific molecular and cellular effects of “3-((1-(2-(2,4-Dichlorophenoxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” would depend on its targets and mode of action. Compounds with similar structures have been found to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-((1-(2-(2,4-Dichlorophenoxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in the compound is known to interact with cyclooxygenase-2 (COX-2) enzymes, inhibiting their activity with an IC50 value in the range of 1-8 µM . This interaction is crucial as COX-2 is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects.
Cellular Effects
3-((1-(2-(2,4-Dichlorophenoxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with COX-2 enzymes can lead to reduced production of pro-inflammatory cytokines, thereby modulating the inflammatory response at the cellular level .
Molecular Mechanism
The molecular mechanism of 3-((1-(2-(2,4-Dichlorophenoxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of COX-2 enzymes, inhibiting their activity and leading to a decrease in the production of inflammatory mediators . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site.
Propiedades
IUPAC Name |
3-[1-[2-(2,4-dichlorophenoxy)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O3/c18-11-1-2-15(13(19)7-11)25-10-16(24)23-6-3-12(9-23)26-17-14(8-20)21-4-5-22-17/h1-2,4-5,7,12H,3,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWCDGWHTQXUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
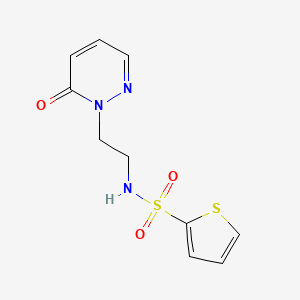
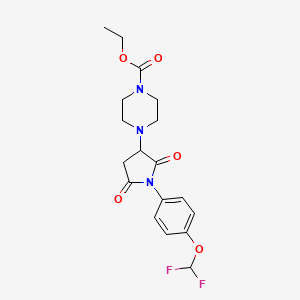

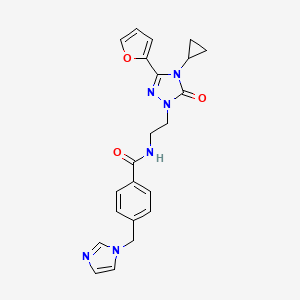
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2594303.png)
![3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid](/img/no-structure.png)
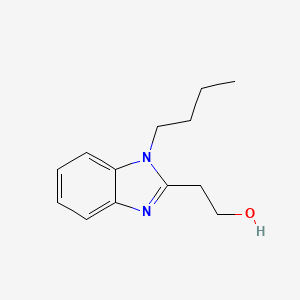
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-thienylmethyl)ethanediamide](/img/structure/B2594307.png)

![Allyl-[6-(4-methoxy-phenyl)-chroman-4-yl]-amine hydrochloride](/img/structure/B2594310.png)
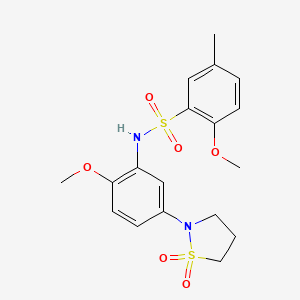
![(Z)-4-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-cyano-3-hydroxybut-2-enamide](/img/structure/B2594315.png)
![5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2594317.png)
